(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate
Description
(S)-Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) group at the N-terminus and a methyl ester at the C-terminus. The compound’s stereochemistry at the α-carbon (S-configuration) and its dual functionalization (Cbz-protected amine and free β-amino group) make it a versatile intermediate in peptide synthesis and medicinal chemistry. The Cbz group enhances stability during synthetic steps but requires catalytic hydrogenation for deprotection .
Properties
IUPAC Name |
methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOWAJADCIVNB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75760-11-1 | |
| Record name | 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075760111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHK8894G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.
Continuous flow reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino group.
Coupling reactions: The compound can participate in peptide coupling reactions to form dipeptides or longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling reactions: Commonly performed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Yields (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid.
Deprotection: Yields (S)-methyl 3-amino-2-amino propanoate.
Coupling reactions: Yields dipeptides or longer peptides depending on the reactants used.
Scientific Research Applications
Pharmaceutical Research
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate has been investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics. The benzyloxycarbonyl (Cbz) group serves as a protective group in peptide synthesis, allowing for selective reactions that are crucial in building complex molecules.
Case Study: Peptide Synthesis
In a study conducted by researchers at Hebei University of Science and Technology, the compound was utilized as an intermediate in synthesizing bioactive peptides. The presence of the Cbz group facilitated the formation of peptide bonds under mild conditions, demonstrating its utility in pharmaceutical chemistry .
Biochemical Applications
The compound has been explored for its biochemical properties, particularly its role as an amino acid derivative. Its structure allows it to interact with various biological targets, making it a candidate for further studies in enzymatic reactions and metabolic pathways.
Table 1: Biochemical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in methanol |
| pH Stability | Stable between pH 4-7 |
| Biological Activity | Potential enzyme inhibitor |
Material Science
Recent studies have shown that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polymer blends has been studied for applications in drug delivery systems.
Case Study: Polymer Blends
Research published in the Journal of Materials Science highlighted the use of the compound in creating biodegradable polymers that release therapeutic agents over time. The study concluded that the addition of this compound improved the mechanical strength and degradation rate of the polymer matrix .
Analytical Chemistry
The compound is also relevant in analytical chemistry as a standard reference material for mass spectrometry and chromatography techniques. Its unique structure allows for distinct fragmentation patterns, making it useful for method development and validation.
Mechanism of Action
The mechanism of action of (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Methyl 3-Amino-2-(((Benzyloxy)carbonyl)(Methyl)Amino)Propanoate ()
(S)-Methyl 2-(((Benzyloxy)carbonyl)Amino)-3-(Methylamino)Propanoate ()
- Key Differences: Substituent: A methylamino group replaces the β-amino group, increasing hydrophobicity. Physical Properties: Molecular weight 266.29 g/mol; storage at 2–8°C due to sensitivity to hydrolysis . Safety: Hazard statements H315 (skin irritation) and H319 (eye irritation) .
Peptide-Based Analogues
MPI24b: (S)-Methyl 2-((S)-2-(((Benzyloxy)carbonyl)Amino)-2-Cyclopropylacetamido)-3-Cyclopropylpropanoate ()
- Key Differences: Cyclopropyl groups at both the α-carbon and side chain enhance conformational rigidity. Synthesis: Prepared via coupling of methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with (S)-2-Cbz-amino-2-cyclopropylacetic acid (80% yield) . Applications: Explored for antiviral activity due to its constrained geometry .
(S)-Methyl 2-((S)-2-(((Benzyloxy)carbonyl)Amino)-3-Methylbutanamido)-3-(4-Hydroxyphenyl)Propanoate ()
- Synthesis: Derived from N-Cbz-L-valine and methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate (yield unspecified) . Applications: Used in studying tyrosine kinase inhibitors .
Ester and Protecting Group Variants
tert-Butyl (R)-3-Amino-2-(((Benzyloxy)carbonyl)Amino)Propanoate ()
(S)-2-(((Benzyloxy)carbonyl)Amino)-3-Hydroxy-2-Methylpropanoic Acid ()
- Key Differences: Hydroxy group at the β-position and methyl substitution alter solubility (logP ~1.2) . Applications: Intermediate in β-hydroxy amino acid synthesis .
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Challenges
- Steric Effects : Cyclopropyl substituents (e.g., MPI24b) improve metabolic stability but may reduce solubility .
- Safety Profiles : Methyl esters (e.g., ) often require careful handling due to irritant properties, whereas tert-butyl esters () are less reactive .
- Synthetic Limitations : Yields for Cbz-protected analogs vary widely (62–80%), influenced by steric hindrance and coupling efficiency .
Biological Activity
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate, commonly referred to as a protected amino acid derivative, exhibits significant biological activities that are pivotal in both pharmaceutical applications and biochemical research. This article delves into the compound's biological activity, synthesis, and its implications in various fields.
Overview of the Compound
- IUPAC Name : Methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate
- CAS Number : 75760-11-1
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
The compound is characterized by its unique structure, featuring an amino group, a benzyloxycarbonyl-protected amino group, and a methyl ester group. These functional groups contribute to its utility in peptide synthesis and as an intermediate in pharmaceutical development.
The synthesis of this compound typically involves:
- Protection of the Amino Group : The amino group is protected using benzyl chloroformate in the presence of a base.
- Esterification : The carboxylic acid group undergoes esterification with methanol.
- Purification : The final product is purified through recrystallization or chromatography.
The mechanism of action primarily revolves around its role as a protected amino acid derivative. The benzyloxycarbonyl group serves to protect the amino group from premature reactions during synthesis, allowing it to participate in subsequent biochemical processes such as peptide bond formation upon deprotection.
Enzyme Inhibition Studies
Research indicates that this compound has potential inhibitory effects on various enzymes. For example, studies have shown that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are critical in cancer progression and tissue remodeling. The IC50 values for related compounds have been reported in the micromolar range, indicating moderate potency against these targets .
Applications in Peptide Synthesis
This compound is extensively used as a building block in peptide synthesis due to its ability to form stable peptide bonds when the benzyloxycarbonyl group is removed. It facilitates the production of various peptides that can be utilized in therapeutic applications, including enzyme inhibitors and receptor agonists .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid | Lacks methyl ester group | Used for direct amino acid applications |
| (S)-tert-butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate | Contains tert-butyl ester | Different reactivity profile |
The presence of the methyl ester group in this compound enhances its reactivity compared to other similar compounds, allowing for selective reactions that are beneficial in synthetic chemistry .
Case Studies
- Cancer Research : In studies focusing on cancer angiogenesis, compounds similar to this compound have been shown to inhibit key growth factors involved in tumor progression .
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory diseases and cancer therapies, demonstrating versatility in drug design .
Q & A
(Basic) What are the standard synthetic routes for preparing (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate, and what protecting group strategies are commonly employed?
The synthesis involves sequential protection of amino groups. The benzyloxycarbonyl (Cbz) group is used to protect the α-amino group, followed by esterification of the carboxyl group with methanol. Key steps include coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation. Purification often involves column chromatography to achieve high purity (>95%). For example, analogous syntheses use tert-butoxycarbonyl (Boc) protection for secondary amines, with final deprotection via catalytic hydrogenation .
(Basic) Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and purity of this compound?
X-ray crystallography (e.g., CCDC 2108000) provides definitive stereochemical confirmation. Single-crystal X-ray data (collected at 140 K, space group P2₁, a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å) resolve enantiomeric configurations. Complementary ¹H/¹³C NMR and IR spectroscopy validate functional groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. Polarimetry or chiral HPLC further assesses enantiopurity .
(Advanced) How can researchers optimize reaction conditions to mitigate racemization during synthesis?
Racemization is minimized by maintaining low temperatures (0–5°C) during coupling steps and avoiding basic conditions. Chiral HPLC monitors enantiopurity in real-time. Additives like HOBt (hydroxybenzotriazole) improve coupling efficiency while reducing side reactions. Studies on related compounds show that using non-polar solvents (e.g., DCM) instead of DMF reduces epimerization risks .
(Advanced) What strategies resolve contradictions between computational models (e.g., DFT) and experimental NMR/X-ray data?
Discrepancies often arise from solvent effects or conformational flexibility. Combining ab initio calculations (e.g., DFT with solvent models like PCM) and experimental NMR in deuterated solvents (e.g., DMSO-d₆) improves alignment. Cross-validation with X-ray structures (e.g., CCDC 2108000) provides additional verification. For example, adjusting dihedral angles in computational models to match crystallographic torsion angles reconciles differences .
(Basic) What role does the benzyloxycarbonyl (Cbz) group play in stability and reactivity?
The Cbz group protects the amino group during synthesis, preventing unwanted nucleophilic reactions. It is stable under acidic and basic conditions but can be selectively removed via catalytic hydrogenation (H₂/Pd-C) or TFA treatment. Comparative studies show that Boc or Fmoc groups offer alternative protection strategies with distinct cleavage conditions .
(Advanced) How can enzymatic interaction studies be designed for this compound, and what controls are essential?
Enzymatic assays (e.g., fluorescence-based or ITC) should include controls for non-specific binding (e.g., scrambled peptide sequences) and solvent effects. Competitive inhibition assays with known substrates validate specificity. Kinetic parameters (Km, Vmax) are derived from dose-response curves. Computational docking (e.g., using CC-DPS profiling) predicts binding modes, validated via mutagenesis .
(Basic) What analytical approaches identify and quantify synthesis byproducts?
LC-MS and GC-MS detect low-abundance byproducts. Reverse-phase HPLC with UV/Vis and MS detection identifies impurities like hydrolyzed esters or deprotected amines. Quantification uses calibration curves from pure standards. For example, residual DCC is quantified via FTIR by monitoring the urea carbonyl stretch at ~1,650 cm⁻¹ .
(Basic) How should the compound be stored to ensure long-term stability?
Store at –20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent ester or carbamate hydrolysis. Amber vials mitigate light-induced degradation. Purity (>95%) and neutral pH (confirmed via pH strips) minimize decomposition. Avoid prolonged exposure to humid environments .
(Advanced) What troubleshooting steps address low coupling efficiency during amide bond formation?
Verify reagent stoichiometry (1.2 equivalents of coupling agent), ensure anhydrous conditions, and pre-activate the carboxyl group. Alternative reagents like HATU or HOAt improve yields. In situ FTIR or TLC monitors reaction progress. For sterically hindered substrates, microwave-assisted synthesis enhances reaction rates .
(Advanced) How can computational methods predict biological target interactions?
Molecular dynamics simulations (e.g., using CC-DPS’s QSPR models) analyze binding affinities and conformational dynamics. Validation involves comparing predicted ΔG values with experimental ITC or SPR data. For example, π–π stacking interactions between the benzyl group and aromatic residues in target proteins are modeled via docking software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
